molecular formula C7H4F4O B150956 2,3,4,5-Tetrafluorobenzyl alcohol CAS No. 53072-18-7

2,3,4,5-Tetrafluorobenzyl alcohol

Cat. No. B150956
CAS RN: 53072-18-7
M. Wt: 180.1 g/mol
InChI Key: HLUZGUMMQYQHKJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzyl alcohol is a polyfluorinated benzyl alcohol derivative that can be synthesized through the electroreduction of pentafluorobenzoic acid. The presence of fluorine atoms significantly alters the chemical and physical properties of the molecule compared to its non-fluorinated analogs. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The electrochemical reduction of 2,3,4,5,6-pentafluorobenzoic acid in aqueous sulfuric acid solutions using amalgamated lead, zinc, and cadmium cathodes results in the selective synthesis of 2,3,4,5,6-pentafluorobenzyl alcohol. When non-amalgamated cathodes are used in the presence of a quaternary ammonium salt, 2,3,5,6-tetrafluorobenzyl alcohol can be obtained selectively . Additionally, a flow cell system has been employed for the product-selective electroreduction of pentafluorobenzoic acid to tetrafluorobenzyl alcohol and tetrafluorobenzaldehyde, demonstrating the versatility of electrochemical methods in controlling product selectivity .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,4,5-tetrafluorobenzene, has been studied using electron diffraction and ab initio calculations. These studies reveal slight deviations from perfect symmetry in the benzene ring and provide detailed bond lengths and angles, which are crucial for understanding the structural characteristics of fluorinated aromatic compounds .

Chemical Reactions Analysis

Tetrafluorobenzyl alcohol can participate in various chemical reactions. For instance, it can be used as a substrate in cyclooligomerization reactions catalyzed by Sc(OTf)3, leading to the formation of resorcin[n]arene peralkyl ethers . Furthermore, the presence of fluorine atoms can influence the reactivity and selectivity of the alcohol in chemical transformations, as seen in the diastereoselective synthesis of fluorine-containing pyrrolizidines .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the benzyl alcohol framework significantly impacts the physical and chemical properties of the molecule. Fluorine's high electronegativity and small size can affect the acidity of the hydroxyl group, the molecule's overall polarity, and its stability under various conditions. The rotational spectrum of related fluorobenzyl alcohols has been studied, providing insights into the conformational preferences and intermolecular interactions of these molecules . Additionally, the protective group properties of fluorobenzyl ethers have been explored, highlighting their stability under oxidative conditions and their potential applications in synthetic chemistry .

Scientific Research Applications

Electrochemical Synthesis

2,3,4,5-Tetrafluorobenzyl alcohol has been investigated for its synthesis via electrochemical methods. Iwasaki et al. (1987) found that 2,3,4,5,6-pentafluorobenzoic acid could be selectively reduced to 2,3,4,5,6-pentafluorobenzyl alcohol using specific cathodes in aqueous sulfuric acid solutions. This selective synthesis process is significant for producing polyfluorobenzyl alcohols, which are useful in various chemical applications (Iwasaki et al., 1987).

Role in Tandem Benzodiazepine Synthesis

Jumde et al. (2015) described a method for synthesizing 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines using a ruthenium-catalyzed reaction starting from 2-aminobenzyl alcohols. This process is important for the preparation of scaffolds in drug discovery, demonstrating the versatile applications of tetrafluorobenzyl alcohols in medicinal chemistry (Jumde et al., 2015).

Application in Insecticide Synthesis

Wu Xiao-yan (2006) reported the synthesis of the insecticide tefluthrin using 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol as an intermediate. This highlights the role of tetrafluorobenzyl alcohols in the development of agricultural chemicals, specifically in the synthesis of insecticides (Wu Xiao-yan, 2006).

Use in Pyrethroid Research

Naumann (1998) discussed the use of polyfluorinated benzyl alcohols like 2,3,5,6-tetrafluorobenzyl alcohol in pyrethroid research. These compounds have led to the development of various insecticides due to their enhanced activity. This research demonstrates the significant impact of tetrafluorobenzyl alcohols in developing new and more effective insecticides (Naumann, 1998).

Biomarker in Metofluthrin Exposure

Yoshida (2015) identified 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol as a biomarker for monitoring exposure to the fluorine-containing pyrethroid metofluthrin. This study emphasizes the significance of tetrafluorobenzyl alcohols in environmental and health monitoring, especially in assessing exposure to specific chemicals (Yoshida, 2015).

Safety And Hazards

The safety data sheet for 2,3,4,5-Tetrafluorobenzyl alcohol indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(2,3,4,5-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUZGUMMQYQHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370108
Record name 2,3,4,5-Tetrafluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluorobenzyl alcohol

CAS RN

53072-18-7
Record name 2,3,4,5-Tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53072-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrafluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrafluorobenzyl Alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Asai, N Inoue, M Sugiyama, T Fujita… - Bioorganic & Medicinal …, 2021 - Elsevier
Heptapeptide SFLLRNP is a receptor–tethered ligand of protease-activated receptor 1 (PAR-1), and its Phe at position 2 is essential for the aggregation of human platelets. To validate …
Number of citations: 3 www.sciencedirect.com
E Vedejs, DE Erdman, DR Powell - The Journal of Organic …, 1993 - ACS Publications
The PheP—O IR frequency shift method has been used to compare the Lewis acid strength of several cyclic organotin dichlorides. Structures 3, 20, and 4 are relatively weak Lewis acids…
Number of citations: 17 pubs.acs.org
WP Hong, KJ Lee - Synthesis, 2006 - thieme-connect.com
Abstract Treatment of methyl propiolate and 2, 4, 5-trifluoro-, 2-fluoro-, 2-fluoro-5-methoxy-or 2, 3, 4, 5-tetrafluorobenzaldehydes with a ZrCl 4/Bu 4 NI combination induces an aldol …
Number of citations: 21 www.thieme-connect.com
SA Sharber, SW Thomas III - Chemistry of Materials, 2020 - ACS Publications
Designing strong interactions into π-conjugated materials can direct their typically uncontrolled molecular packing and is an important strategy toward tuning their technologically …
Number of citations: 17 pubs.acs.org
V Církva, P Jakubík, T Strašák, J Hrbáč… - The Journal of …, 2019 - ACS Publications
The first racemization-stable helicene derivatives fluorinated at terminal rings, 1,2,3,4-tetrafluoro[6]helicene (6) and 1,2,3,4,13,14,15,16-octafluoro[6]helicene (15), were synthesized via …
Number of citations: 31 pubs.acs.org
LA Valentin, CA Valentin, M Kobelnik… - Case Studies in Chemical …, 2022 - Elsevier
Geomembrane is a type of material used in civil engineering and environmental engineering works for the protection and recovery of the environment. Five geomembranes …
Number of citations: 2 www.sciencedirect.com
DT Erdman - 1990 - search.proquest.com
Four chiral cyclic tin Lewis Acids have been synthesized: 1, 1-dichloro-3, 5-diphenylstannacyclohexane 12, 1, 1-dichloro-3, 4-diphenylstannacyclopentane 27, 5, 5-dichloro-10-11-…
Number of citations: 2 search.proquest.com
SA Sharber, SW Thomas III - Directing the Solid-State …, 2019 - search.proquest.com
Modification of terminal PE substituents has thus far proven an effective strategy for modifying different aspects of non-covalent control over molecular packing that can both switch and …
Number of citations: 0 search.proquest.com
OM Ighodaro, TS Ujomu, FO Asejeje, AM Adeosun… - Toxicology Reports, 2020 - Elsevier
A polyherbal formulation mainly composed of Hibiscus sabdariffa and Aloe barbadensis commonly patronized by staff and students of a College Hospital in Ibadan, Nigeria was …
Number of citations: 2 www.sciencedirect.com
PO Tawney, RH Snyder, CE Bryan… - Journal of Organic …, 1978 - Consultants Bureau
Number of citations: 0

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